
Clozapine N-beta-D-Glucuronide
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Overview
Description
Clozapine N-beta-D-Glucuronide is a metabolite of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is formed through the process of glucuronidation, where clozapine is conjugated with glucuronic acid. The formation of this compound plays a crucial role in the metabolism and excretion of clozapine from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clozapine N-beta-D-Glucuronide involves the enzymatic reaction of clozapine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the UGT enzyme.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods allow for the large-scale production of the compound by mimicking the natural metabolic pathways in a controlled environment.
Chemical Reactions Analysis
Enzymatic Glucuronidation Reactions
Clozapine undergoes N-glucuronidation at two primary sites:
-
N⁺-glucuronide : Quaternary ammonium-linked conjugate
-
5-N-glucuronide : Tertiary amine-linked conjugate
UGT isoforms responsible for these reactions:
UGT Isoform | Substrate Specificity | Primary Metabolite Formed |
---|---|---|
UGT1A1 | Clozapine | N⁺-glucuronide |
UGT1A4 | Clozapine & N-desmethylclozapine (dmCLZ) | Both N⁺- and 5-N-glucuronides |
Reaction conditions:
Kinetic Parameters of Glucuronidation
Comparative enzyme kinetics for clozapine metabolism:
Key findings:
-
UGT1A1 demonstrates 2.1-fold greater catalytic efficiency than wild-type UGT1A4 for N⁺-glucuronide formation (p<0.0001)
-
The UGT1A4 24Pro/48Val variant increases 5-N-glucuronidation efficiency by 5.2-fold compared to wild-type (p<0.0001)
Genetic Polymorphisms Impacting Metabolism
Clinically significant genetic variants affecting glucuronidation:
Gene Variant | Effect on Clozapine Metabolism | Clinical Impact |
---|---|---|
UGT1A1*28 (TA repeat) | 37% ↓ N⁺-glucuronide form |
Scientific Research Applications
Clozapine N-beta-D-Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of clozapine in the body.
Toxicology: Investigating the detoxification pathways of clozapine and its metabolites.
Neuropharmacology: Understanding the neuroprotective effects of clozapine metabolites on dopaminergic neurons.
Drug Development: Exploring the potential therapeutic benefits of clozapine metabolites in treating neurodegenerative diseases.
Mechanism of Action
Clozapine N-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of clozapine. The parent compound, clozapine, acts on multiple neurotransmitter receptors, including dopamine, serotonin, and muscarinic receptors. The glucuronidation of clozapine facilitates its excretion from the body, thereby regulating its pharmacokinetic profile .
Comparison with Similar Compounds
Clozapine N-oxide: Another metabolite of clozapine formed through oxidation.
N-desmethylclozapine: A demethylated metabolite of clozapine.
Comparison: Clozapine N-beta-D-Glucuronide is unique in its formation through glucuronidation, which enhances its water solubility and facilitates excretion. In contrast, clozapine N-oxide and N-desmethylclozapine undergo different metabolic pathways, such as oxidation and demethylation, respectively .
This compound’s role in the detoxification and excretion of clozapine highlights its importance in the overall pharmacokinetic profile of the parent drug. Its unique metabolic pathway distinguishes it from other clozapine metabolites, contributing to its specific functions and applications in scientific research.
Q & A
Basic Research Questions
Q. What are the optimal analytical methodologies for quantifying Clozapine N-beta-D-Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:
- Sample Preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects. For plasma or blood, ultrafiltration (e.g., dried plasma spots) can enhance analyte recovery .
- Chromatographic Separation : Employ reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous interferents.
- Validation : Follow FDA bioanalytical guidelines for linearity, accuracy, precision, and stability under varying pH and temperature conditions .
Q. How can researchers synthesize and characterize this compound with high purity?
- Methodological Answer :
- Synthesis : Utilize enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms) or chemical conjugation using protected glucuronic acid donors. Ensure reaction optimization via pH (6.5–7.5) and temperature (37°C) control .
- Characterization : Confirm structure via nuclear magnetic resonance (NMR; e.g., 1H, 13C) and high-resolution mass spectrometry (HRMS). Monitor purity (>95%) using HPLC with UV detection at 254 nm .
Q. What are the primary metabolic pathways and stability considerations for this compound in vitro?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes or hepatocytes. Monitor degradation kinetics (half-life) and identify phase I/II metabolites via LC-HRMS. Adjust incubation conditions (e.g., NADPH/cofactor concentrations) to mimic physiological environments .
- pH Stability : Assess hydrolysis rates in buffers (pH 1–9) to determine gastrointestinal or plasma stability. Use deuterated internal standards (e.g., Imipramine-d6 glucuronide analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic (PK) variability be resolved?
- Methodological Answer :
- Population PK Modeling : Integrate covariates (e.g., genetic polymorphisms in UGT enzymes, renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM). Validate with bootstrap analysis to identify outliers or confounding variables .
- In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions (e.g., with UGT inhibitors like fluconazole) and adjust dosing regimens .
Q. What experimental designs are recommended to study the neuropharmacological interactions of this compound?
- Methodological Answer :
- In Vivo Models : Use rodent models with blood-brain barrier (BBB) permeability assays to assess central nervous system (CNS) penetration. Pair with microdialysis to measure extracellular fluid concentrations .
- Mechanistic Studies : Combine electrophysiology (patch-clamp) and calcium imaging in neuronal cultures to evaluate receptor modulation (e.g., dopamine D2, serotonin 5-HT2A). Cross-validate findings with knockout models (e.g., UGT1A3-deficient mice) .
Q. How can researchers address discrepancies in reported glucuronide-enzyme binding affinities?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten analyses using recombinant UGT isoforms (e.g., UGT1A4, UGT2B7). Compare Km and Vmax values under standardized conditions (substrate concentration, incubation time) .
- Structural Analysis : Use X-ray crystallography or molecular docking to map binding interactions. Identify critical residues (e.g., His35 in UGT1A4) via site-directed mutagenesis .
Q. What methodological frameworks are suitable for cross-disciplinary studies involving this compound?
- Methodological Answer :
- Theoretical Integration : Align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance. Link hypotheses to neuropharmacology theories (e.g., dopamine hypothesis of schizophrenia) .
- Collaborative Design : Combine pharmacokinetic data from bioanalytical chemists with neurobehavioral outcomes from pharmacologists. Use shared databases (e.g., ChEMBL) to harmonize metadata .
Q. Data Presentation and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include step-by-step synthesis, characterization data (NMR/HRMS spectra), and statistical methods (e.g., ANOVA parameters) .
- Supporting Information : Provide raw datasets (e.g., LC-MS/MS chromatograms, kinetic curves) in supplementary files. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement in-process monitoring (e.g., TLC, inline IR spectroscopy) during synthesis. Use certified reference materials (CRMs) for calibration .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life. Store batches under inert conditions (argon, -80°C) to prevent glucuronide hydrolysis .
Properties
Molecular Formula |
C24H27ClN4O6 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1 |
InChI Key |
SJZOZBLWKIWHFH-TWNSLQLBSA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
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